2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide
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Description
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide is a useful research compound. Its molecular formula is C15H10Cl2F3N3O2 and its molecular weight is 392.16. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antitumor Activities
Research into nitrogen heterocycles, including compounds similar to the one , has shown promising antioxidant and antitumor activities. This is particularly relevant in the development of new pharmaceutical compounds for treating various diseases. An example is the evaluation of various nitrogen heterocycles that have displayed significant biological activities against both oxidative stress and tumor growth (El-Moneim, El‐Deen, & El-Fattah, 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Certain benzothiazolinone acetamide analogs, similar in structure to the compound , have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their interactions with proteins like Cyclooxygenase 1 (COX1) have been investigated, which is crucial for understanding their potential therapeutic applications (Mary et al., 2020).
Photochemical Properties
Compounds similar to 2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide have been analyzed for their photochemical properties. Understanding their molecular conformation and reaction to light can provide insights into their stability and potential applications in materials science and pharmaceuticals (Bąkowicz & Turowska-Tyrk, 2010).
Use in Heterocyclic Synthesis
The synthesis of various heterocyclic compounds from acetylenes and other related chemical reactions involving compounds akin to this compound has significant implications in organic chemistry. These processes can lead to the development of new compounds with potential applications in medicine and industry (Roberts, Landor, & Bolessa, 1994).
Extraction and Purification Technology
Compounds structurally similar have been used in the extraction and purification of metals, such as palladium, from solutions. This has significant industrial applications, especially in the recycling and purification of precious metals (Turanov et al., 2017).
Synthesis of Pyrimidine Derivatives
Research into the synthesis of pyrimidine derivatives, which are structurally related to the compound , has implications in the development of new pharmaceuticals and agrochemicals. These studies contribute to a better understanding of the chemical properties and potential applications of such compounds (Zanatta et al., 1998).
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-hydroxyiminomethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3N3O2/c16-10-3-1-8(2-4-10)12(14(24)22-7-23-25)13-11(17)5-9(6-21-13)15(18,19)20/h1-7,12,25H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBYEPYWWDKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.